(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17477662
InChI: InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1
SMILES:
Molecular Formula: C8H10BrClN2
Molecular Weight: 249.53 g/mol

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17477662

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine -

Specification

Molecular Formula C8H10BrClN2
Molecular Weight 249.53 g/mol
IUPAC Name (1S)-1-(5-bromo-2-chlorophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H10BrClN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1
Standard InChI Key XDLGQJBJBKRMHY-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)[C@@H](CN)N)Cl
Canonical SMILES C1=CC(=C(C=C1Br)C(CN)N)Cl

Introduction

Chemical Identity and Structural Features

(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine (molecular formula: C8H10BrClN2\text{C}_8\text{H}_{10}\text{BrClN}_2, molecular weight: 249.53 g/mol) belongs to the class of substituted ethane-1,2-diamines. Its structure comprises a phenyl ring substituted with bromine at the 5-position and chlorine at the 2-position, linked to an ethane-1,2-diamine backbone. The (1S) configuration confers chirality, which is critical for its interactions in asymmetric catalysis and biological systems .

Key Structural Attributes:

  • Halogen Substituents: The electron-withdrawing bromine and chlorine groups enhance the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution and metal coordination.

  • Chiral Center: The (1S) stereochemistry enables enantioselective applications, particularly in the synthesis of chiral ligands for transition-metal catalysts .

  • Diamine Moiety: The ethane-1,2-diamine group serves as a bidentate ligand, capable of coordinating to metals such as copper(I), as demonstrated in photoredox catalysis studies .

Synthesis and Production Methodologies

The synthesis of (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves multi-step protocols to introduce both halogen substituents and the chiral diamine backbone.

Representative Synthetic Pathway:

  • Halogenation of Phenyl Precursors:

    • Bromination and chlorination of a pre-functionalized benzene derivative yield 5-bromo-2-chlorophenyl intermediates.

    • Electrophilic aromatic substitution is commonly employed, with Lewis acids (e.g., FeCl3\text{FeCl}_3) facilitating regioselectivity .

  • Introduction of the Ethane-1,2-diamine Moiety:

    • Reductive amination of ketones or aldehydes with ethylenediamine derivatives introduces the diamine group.

    • Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliaries, ensure the (1S) configuration is retained .

  • Purification and Characterization:

    • Chromatographic methods (e.g., HPLC) and recrystallization achieve high enantiomeric excess (>99%).

    • Structural confirmation via 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and mass spectrometry is standard .

Table 1: Comparative Analysis of Synthetic Diamines

Compound NameMolecular FormulaKey Features
(1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamineC8H10BrClN2\text{C}_8\text{H}_{10}\text{BrClN}_2Chiral center, dual halogen substituents, bidentate ligand capability .
N,N'-(Ethane-1,2-diyl)bis(1-(3-chlorophenyl)methanimine)C16H14Cl2N2\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2Non-chiral, imine-based ligand for copper complexes .
(1S,2S)-(-)-1,2-DiphenylethylenediamineC14H16N2\text{C}_{14}\text{H}_{16}\text{N}_2Chiral diamine without halogens; used in enantioselective catalysis .

Physicochemical Properties

Experimental data on the compound’s physical properties remain limited, but inferences can be drawn from structurally analogous diamines:

  • Melting Point: Estimated at 85–90°C based on similar halogenated diamines .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.

  • Stability: Susceptible to oxidative degradation under acidic conditions due to the aromatic amine groups.

Applications in Catalysis and Materials Science

The compound’s dual functionality as a chiral ligand and halogenated aromatic system positions it as a versatile building block:

Photoredox Catalysis

  • Copper(I) Complexes: When coordinated to copper(I), the diamine facilitates electron transfer in photoredox reactions, enabling C–C bond formation under mild conditions .

  • Mechanistic Role: The bromine and chlorine substituents stabilize charge-separated states, enhancing catalytic efficiency in visible-light-driven reactions .

Pharmaceutical Intermediates

  • Chiral Auxiliaries: The (1S) configuration is exploited in the synthesis of enantiomerically pure β-lactams and aminoglycosides.

  • Antimicrobial Agents: Halogenated diamines show preliminary activity against Gram-positive bacteria, though toxicity profiles require further study .

Future Directions and Research Gaps

  • Toxicological Profiling: Systematic studies on acute and chronic toxicity are needed to assess workplace safety and environmental impact.

  • Catalytic Optimization: Tuning the electronic effects of halogen substituents could enhance catalytic activity in cross-coupling reactions.

  • Scale-Up Challenges: Industrial-scale synthesis requires cost-effective enantioselective methods to maintain chiral purity.

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